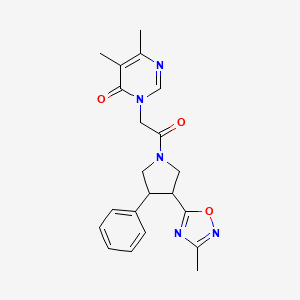

5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is an organic compound that has garnered significant interest due to its diverse applications in scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Route 1: The synthesis of this compound often begins with the preparation of the pyrimidinone core, typically through cyclization reactions of appropriate precursors under specific conditions.

Route 2: The oxadiazole group can be synthesized via cyclization of hydrazides with appropriate reagents.

Route 3: The pyrrolidine ring is usually constructed through multi-step synthetic routes involving intermediate formation of ketones, followed by cyclization.

Industrial Production Methods: The industrial production of such a complex compound would likely employ automated and continuous flow synthesis to improve yield and reduce the reaction time. High-throughput screening of reaction conditions would be essential to optimize each step for commercial-scale production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction: Due to the presence of various functional groups, it can undergo oxidation reactions especially on the methyl groups.

Substitution Reactions: Nucleophilic substitution reactions are possible at the oxadiazole and pyrimidinone rings due to the electron-rich nature of these systems.

Condensation Reactions: The keto group on the pyrrolidine ring is prone to condensation reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate for oxidation.

Reducing Agents: Including lithium aluminum hydride for reduction processes.

Nucleophiles: Such as amines and alcohols for substitution and condensation reactions.

Major Products Formed: These reactions typically yield derivatives with modifications at the methyl, phenyl, and keto groups, creating a range of products with potentially varied biological activities.

Aplicaciones Científicas De Investigación

In Chemistry:

It serves as a building block for the synthesis of complex organic molecules.

In Biology and Medicine:

The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its derivatives are being studied for anti-inflammatory and anti-cancer properties.

In Industry:

Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Mecanismo De Acción

The exact mechanism by which this compound exerts its effects depends largely on its derivatives and specific application:

Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.

Pathways: Through binding to molecular targets, it can modulate signaling pathways crucial for cell survival, proliferation, or apoptosis.

Comparación Con Compuestos Similares

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one

4-phenylpyrrolidin-1-yl derivatives

These compounds share structural similarities but differ in functional groups, which can significantly affect their reactivity and biological activity.

Uniqueness: What sets 5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one apart is its integrated functional groups that allow for diverse chemical reactivity, making it a versatile compound for various applications.

Actividad Biológica

5,6-Dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, structural characteristics, and mechanisms of action.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds structurally related to this compound. For instance:

- Cell Viability Studies : In vitro assays have demonstrated that derivatives of pyrrolidine and oxadiazole exhibit significant cytotoxic effects against various cancer cell lines including pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231). Notably, compounds with similar scaffolds showed EC50 values as low as 7.3 μM against MDA-MB-231 cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the disruption of cellular processes such as apoptosis and cell cycle progression. For example, certain derivatives were shown to inhibit colony formation in cancer cells at low concentrations (1–2 μM), indicating a potent anti-proliferative effect .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrolidine and oxadiazole rings. Modifications such as the introduction of electron-withdrawing groups or varying alkyl chain lengths have been correlated with enhanced potency against specific cancer cell lines .

Study 1: Anticancer Activity Assessment

A comprehensive study investigated the effects of several pyrrolidinone derivatives on human cancer cell lines. The most active compounds demonstrated significant inhibition of cell viability in both Panc-1 and MDA-MB-231 cells. The study concluded that structural modifications could lead to improved selectivity and potency against these cancer types .

Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular interactions between these compounds and their targets within cancer cells. The findings suggested that the presence of the oxadiazole ring was crucial for binding affinity to specific proteins involved in tumor growth regulation .

Data Tables

| Compound Name | Cell Line Tested | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 7.3 | Apoptosis induction |

| Compound B | Panc-1 | 10.2 | Cell cycle arrest |

| Compound C | MDA-MB-231 | 8.0 | Inhibition of colony formation |

Propiedades

IUPAC Name |

5,6-dimethyl-3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-13-14(2)22-12-26(21(13)28)11-19(27)25-9-17(16-7-5-4-6-8-16)18(10-25)20-23-15(3)24-29-20/h4-8,12,17-18H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXFCRATSBGILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.